molecular formula C14H17NO B1266345 2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- CAS No. 18940-21-1

2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)-

Cat. No. B1266345
CAS RN: 18940-21-1
M. Wt: 215.29 g/mol
InChI Key: LIHRRTOWVCDHLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Cyclohexen-1-one derivatives, including 5,5-dimethyl-3-(phenylamino)- variants, has been explored through various methods. A notable approach includes the solvent-free synthesis, which is considered environmentally friendly and economical due to the use of sodium bisulfate as a catalyst, highlighting the compound's accessibility through greener methodologies (Letters in Applied NanoBioScience, 2020). Additionally, one-pot multi-component reactions facilitated by ultrasound have been employed, offering high yields and simpler work-up procedures, showcasing the efficiency and adaptability of synthesis techniques (Ultrasonics Sonochemistry, 2015).

Molecular Structure Analysis

X-ray single-crystal diffraction studies reveal detailed insights into the crystal structure of 2-Cyclohexen-1-one derivatives. The crystallographic analysis indicates that these compounds can exhibit diverse conformations within their cyclohexenone rings, supported by intramolecular hydrogen bonding. Such structural diversity underscores the complexity and versatility of these molecules (Chinese Journal of Structural Chemistry, 2007).

Chemical Reactions and Properties

Reactivity studies highlight the compound's involvement in various chemical reactions, including the formation of hydrogen-bonded sheets versus dimers depending on the aryl substituent, illustrating its reactive adaptability (Acta Crystallographica Section C, 2015). Furthermore, its role in domino Knoevenagel/Michael synthesis underlines its utility in creating complex molecular architectures, showcasing its potential in synthetic organic chemistry (Journal of Chemical Sciences, 2016).

Scientific Research Applications

  • Mannich Reaction

    • Scientific Field : Organic Chemistry
    • Application Summary : The compound is used in the Mannich reaction, a type of amino-alkylation reaction that involves the condensation of an enolizable carbonyl compound with a nonenolizable aldehyde and an amine .
    • Method of Application : The Mannich reaction of the title compound with morpholine, piperidine or piperazine and formalin affords the Mannich bases . When the compound is subjected to a double Mannich reaction using ethylenediamine it afforded the 3.3’-ethylenebis-(hexahydro-7,7-dimethyl-l-phenylquinazolin-5(6H)-one) (6) .
    • Results or Outcomes : The Mannich bases of 5,5-dimethyl-3-phenylamino-2-cyclohexen-l-one could conceivably function as intermediates for the synthesis of some condensed heterocycles having a pyrimido or azepino nucleus .
  • Trapping o-quinone methide intermediate

    • Scientific Field : Organic Chemistry
    • Application Summary : The compound may be used for trapping the o-quinone methide intermediate, formed during the photolysis of the quinones .
    • Method of Application : The specific method of application is not provided in the source .
    • Results or Outcomes : The specific results or outcomes are not provided in the source .

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled.

properties

IUPAC Name

3-anilino-5,5-dimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-14(2)9-12(8-13(16)10-14)15-11-6-4-3-5-7-11/h3-8,15H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHRRTOWVCDHLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172351
Record name 2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661313
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)-

CAS RN

18940-21-1
Record name 5,5-Dimethyl-3-(phenylamino)-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18940-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018940211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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